molecular formula C17H18N6O2S2 B3032435 1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea CAS No. 17838-59-4

1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea

Cat. No. B3032435
CAS RN: 17838-59-4
M. Wt: 402.5 g/mol
InChI Key: IHSDBRHAZCEZJL-UHFFFAOYSA-N
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Description

This would involve providing a detailed overview of the compound, including its IUPAC name, molecular formula, and molecular weight1.





Physical And Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties1.



Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Smolobochkin et al. (2016) reported the synthesis of 2-aryl-1-(N-phenylcarbamothioyl)pyrrolidines and bipyrrole derivatives from related thioureas, demonstrating the compound's utility in generating complex heterocyclic structures (Smolobochkin et al., 2016).
  • Antimicrobial Activity :

    • Karanth et al. (2018) explored the synthesis of Schiff base compounds for potential antimicrobial activities. They focused on hydrazinyl benzamides, closely related to the target compound, highlighting its relevance in developing new antimicrobial agents (Karanth et al., 2018).
    • Another study by Kotb et al. (2013) synthesized a series of derivatives from a similar key starting material, demonstrating significant antimicrobial efficacy, indicating the potential of such compounds in pharmaceutical applications (Kotb et al., 2013).
  • Antioxidant Properties :

    • El‐Badawy et al. (2021) investigated acryloyl isothiocyanate derivatives for antioxidant properties. The study's focus on thiourea derivatives underscores the potential of such compounds, including the one , in antioxidant applications (El‐Badawy et al., 2021).
  • Synthesis of Novel Organic Compounds :

    • Mathada et al. (2009) worked on synthesizing substituted hydrazides with antibacterial properties. Their research showcases the versatility of compounds like 1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea in creating new organic molecules with biological activity (Mathada et al., 2009).
  • Precursor for Novel Syntheses :

    • Khalil et al. (2009) utilized similar compounds as key intermediates for synthesizing thiazole and thiophene derivatives, highlighting the role of such compounds in facilitating the creation of new chemical entities (Khalil et al., 2009).

properties

IUPAC Name

1-[[3-oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-14(20-22-16(26)18-12-7-3-1-4-8-12)11-15(25)21-23-17(27)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,20,24)(H,21,25)(H2,18,22,26)(H2,19,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSDBRHAZCEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389063
Record name SBB061997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea

CAS RN

17838-59-4
Record name NSC89231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB061997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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